N-[(E)-(4-chlorophenyl)methylidene]benzene-1,2-diamine
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Overview
Description
N-(4-chloro-benzylidene)-o-phenylenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-chloro-benzylidene)-o-phenylenediamine can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and o-phenylenediamine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-chlorobenzaldehyde+o-phenylenediamine→N-(4-chloro-benzylidene)-o-phenylenediamine+H2O
Industrial Production Methods: In an industrial setting, the synthesis of N-(4-chloro-benzylidene)-o-phenylenediamine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-benzylidene)-o-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-(4-chloro-benzylidene)-o-phenylenediamine involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by interfering with signaling pathways and promoting cell death.
Comparison with Similar Compounds
N-(4-chloro-benzylidene)-o-phenylenediamine can be compared with other Schiff bases and related compounds:
Similar Compounds:
Uniqueness:
- The presence of the 4-chloro substituent on the benzylidene moiety enhances the compound’s reactivity and biological activity compared to unsubstituted analogs.
- The o-phenylenediamine backbone provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C13H11ClN2 |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-9H,15H2 |
InChI Key |
DIIRKTSAGFCCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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